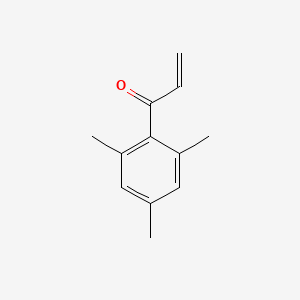

1-(2,4,6-Trimethylphenyl)prop-2-en-1-one

Description

Properties

CAS No. |

4456-78-4 |

|---|---|

Molecular Formula |

C12H14O |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

1-(2,4,6-trimethylphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C12H14O/c1-5-11(13)12-9(3)6-8(2)7-10(12)4/h5-7H,1H2,2-4H3 |

InChI Key |

IBJWXTUFSRKENY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)C=C)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Approaches to 1-(2,4,6-Trimethylphenyl)prop-2-en-1-one

The synthesis of this compound, a chalcone (B49325) derivative, is primarily achieved through well-established condensation reactions, though alternative methods have been developed to address challenges such as steric hindrance and to improve reaction efficiency.

The most common and historically significant method for synthesizing chalcones is the Claisen-Schmidt condensation. wikipedia.orgtaylorandfrancis.com This reaction is a type of crossed aldol (B89426) condensation that occurs between an aromatic ketone and an aromatic aldehyde that lacks an α-hydrogen. wikipedia.org For the specific synthesis of this compound, the precursors are 1-(2,4,6-trimethylphenyl)ethan-1-one (also known as 2,4,6-trimethylacetophenone) and benzaldehyde (B42025).

The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a protic solvent like ethanol (B145695). jetir.orgnih.gov The base deprotonates the α-carbon of the ketone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy carbonyl compound readily undergoes dehydration to yield the α,β-unsaturated ketone, i.e., the chalcone. nih.gov This dehydration step is facile, leading to the thermodynamically stable trans-(E)-isomer as the predominant product. tandfonline.comtandfonline.com

Variations of this protocol include solvent-free conditions, where the reactants are ground together with a solid base like NaOH, which can lead to quantitative yields and aligns with green chemistry principles. jetir.orgnih.gov Ultrasound irradiation has also been employed to enhance reaction rates and yields. taylorandfrancis.com

| Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|

| KOH / Ethanol | Ice bath, then room temperature for 48h | 68% (for an analogous trimethoxy chalcone) | nih.gov |

| Solid NaOH | Solvent-free grinding, 2-5 min | 96-98% (for related cycloalkanones) | nih.gov |

| KOH / Methanol | Stirring at room temperature | Good yields (general for chalcones) | nih.gov |

| Mg(HSO4)2 | Solvent-free, mechanical stirring, 50°C, 30 min | 82% (for a medicinally relevant chalcone) | rsc.org |

While the Claisen-Schmidt condensation is robust, alternative methods have been developed for chalcone synthesis, some of which can be more effective, especially when dealing with sterically hindered substrates or when higher purity is required. nih.govmdpi.com

Wittig Reaction : This olefination reaction provides a powerful alternative to aldol-type condensations. ekb.eg It involves the reaction of a benzaldehyde with a phosphorane ylide, such as triphenyl-benzoyl-methylene phosphorane, derived from the corresponding acetophenone (B1666503). nih.govekb.eg Research has shown that for many chalcones, the Wittig protocol can be superior to the classical aldol condensation, providing higher yields and excellent purity with a simpler work-up procedure that involves filtering the crude product through a silica (B1680970) gel plug to remove the triphenylphosphine (B44618) oxide byproduct. nih.goviqs.edu

Friedel-Crafts Acylation : An alternative disconnection approach involves the Friedel-Crafts acylation of a substituted benzene (B151609) with a cinnamoyl chloride derivative. For instance, a related ketone was efficiently prepared via the acylation of durene with cinnamoyl chloride. mdpi.com This method constructs the ketone functionality directly onto the aromatic ring.

Transition Metal-Catalyzed Cross-Coupling Reactions : Modern synthetic methods like Suzuki and Sonogashira couplings have also been adapted for chalcone synthesis, offering alternative pathways to form the core carbon skeleton. ekb.eg

Julia-Kocienski Olefination : This method has also been reported for the synthesis of chalcones from a suitable aldehyde and a heteroaryl-sulfonyl phenylethanone in the presence of a base. ekb.eg

| Method | Description | Advantages | Reference |

|---|---|---|---|

| Wittig Reaction | Reaction of a benzaldehyde with a phosphorane ylide. | High yields, excellent purity, avoids self-condensation byproducts. | nih.goviqs.edu |

| Friedel-Crafts Acylation | Acylation of an aromatic ring (e.g., mesitylene) with cinnamoyl chloride. | Alternative bond formation strategy, efficient for certain substrates. | mdpi.comekb.eg |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate base-catalyzed condensation. | Drastically reduced reaction times (minutes vs. hours). | ekb.eg |

| Suzuki/Sonogashira Coupling | Palladium-catalyzed cross-coupling reactions to form the C-C bonds of the chalcone backbone. | Broad substrate scope and functional group tolerance. | ekb.eg |

Strategies for Derivatization and Analog Preparation

This compound is not only a synthetic target but also a valuable precursor for the synthesis of more complex molecules, particularly various heterocyclic compounds. tandfonline.comacs.org Its utility stems from the reactive α,β-unsaturated carbonyl moiety (an enone), which serves as a versatile electrophile. acs.org

The enone system in chalcones is a key functional group that allows for a variety of transformations. Chalcones are well-established intermediates in the biosynthesis of flavonoids and are used synthetically to produce a wide array of heterocyclic compounds. acs.orgnih.gov

Michael Addition : The β-carbon of the enone system is electrophilic and susceptible to attack by nucleophiles in a 1,4-conjugate addition, known as the Michael reaction. nih.gov This is a common strategy for introducing further complexity. For example, reaction with active methylene (B1212753) compounds like malononitrile (B47326) or nitroalkanes yields Michael adducts that can be further elaborated. nih.gov

Cyclization Reactions : Chalcones are key building blocks for synthesizing heterocyclic rings. Reaction with reagents like hydrazine (B178648), hydroxylamine (B1172632), urea, or thiourea (B124793) can lead to the formation of pyrazolines, isoxazoles, and pyrimidine (B1678525) derivatives, respectively. researchgate.netresearchgate.net

Diels-Alder Reactions : The activated double bond in chalcones can participate as a dienophile in Diels-Alder cycloadditions, providing a route to substituted cyclohexene (B86901) rings.

The initial chalcone structure can be modified to create functionalized intermediates for multi-step syntheses. researchgate.net For instance, the reaction of a chalcone with thiourea in the presence of alcoholic potassium hydroxide is a common route to pyrimidine-2(1H)-thione derivatives. researchgate.net In this process, the chalcone first acts as an electrophile for the nucleophilic attack of thiourea, leading to an open-chain intermediate that subsequently cyclizes to form the final heterocyclic product.

Another example involves the epoxidation of the electron-deficient double bond to form a chalcone epoxide. This epoxide is a highly useful intermediate, as the three-membered ring can be opened by various nucleophiles to introduce two new functional groups with specific stereochemistry.

Stereochemical control is a critical aspect when using chalcones to prepare more complex, biologically active molecules.

(E/Z) Isomerism : The Claisen-Schmidt condensation almost exclusively yields the thermodynamically more stable (E)-isomer, where the two aryl groups are on opposite sides of the double bond. tandfonline.comtandfonline.com The structure of (E)-1-phenyl-3-[(2,4,6-trimethylphenyl)]prop-2-en-1-one has been confirmed by single-crystal X-ray diffraction analysis. tandfonline.com

Asymmetric Synthesis : When new stereocenters are generated from the chalcone precursor, controlling their configuration is essential. Asymmetric Michael additions to the chalcone scaffold can be achieved using chiral catalysts or auxiliaries to produce enantiomerically enriched products. nih.gov Furthermore, the reduction of the carbonyl group or the double bond can create new chiral centers. The stereochemical outcome of such reductions can be influenced by the choice of reagents and by directing groups present on the molecule that can coordinate to a heterogeneous catalyst surface, a concept known as haptophilicity. researchgate.net Asymmetric conjugate addition reactions using homochiral templates have been successfully employed to create specific stereoisomers in high enantioselectivity. ucl.ac.uk

Reaction Chemistry and Mechanistic Investigations

Fundamental Reactivity of the α,β-Unsaturated Carbonyl System

The conjugated system in 1-(2,4,6-trimethylphenyl)prop-2-en-1-one allows for 1,2-addition (direct addition) to the carbonyl group and 1,4-addition (conjugate or Michael addition) to the β-carbon. The electronic effect of the carbonyl group renders the β-carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic addition, particularly the Michael or 1,4-conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile (Michael donor) adds to the β-carbon of the activated alkene (Michael acceptor). wikipedia.org

A prominent example of this reactivity is the synthesis of pyrazoline derivatives. The reaction of chalcones with hydrazine (B178648) hydrate (B1144303) is a well-established method for preparing 1,3,5-trisubstituted-2-pyrazolines. researchgate.netnih.govresearchgate.net The reaction proceeds via an initial nucleophilic attack of the hydrazine on the carbonyl carbon, followed by cyclization and dehydration. The cyclization step involves an intramolecular Michael addition of the second nitrogen atom to the β-carbon. dergipark.org.tr

The general mechanism involves two key steps:

Condensation: One nitrogen atom of the hydrazine derivative attacks the electrophilic carbonyl carbon of the chalcone (B49325), followed by the elimination of a water molecule to form a hydrazone intermediate.

Cyclization: A subsequent intramolecular nucleophilic attack (Michael Addition) by the second nitrogen atom onto the β-carbon of the α,β-unsaturated system leads to the formation of the five-membered pyrazoline ring. dergipark.org.trresearchgate.net

This reaction can be carried out under various conditions, often by refluxing the chalcone with hydrazine hydrate or a substituted hydrazine in a solvent like ethanol (B145695) or acetic acid. thepharmajournal.comorientjchem.orgnih.gov The use of different substituted hydrazines (e.g., phenylhydrazine, nicotinic acid hydrazide) allows for the synthesis of a diverse range of N-1 substituted pyrazoline derivatives. nih.govnih.gov

| Chalcone Reactant | Hydrazine Derivative | Solvent/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Substituted Chalcones | Hydrazine Hydrate | Ethanol, Reflux | 3,5-disubstituted-2-pyrazolines | orientjchem.org |

| Substituted Chalcones | Phenylhydrazine Hydrochloride | Acetic Acid/H₂O, Ultrasound | 1,3,5-triphenyl-2-pyrazolines | nih.gov |

| 4-hydroxy acetophenone (B1666503) derived chalcones | Nicotinic Acid Hydrazide | Ethanol, Reflux | 1-nicotinoyl-3,5-disubstituted pyrazolines | nih.gov |

| Various Chalcones | Acid Hydrazides | PEG-400 | 1,3,5-trisubstituted 2-pyrazolines | researchgate.net |

The synthesis of this compound itself is a prime example of a carbonyl condensation reaction. It is typically prepared through a base-catalyzed Claisen-Schmidt condensation, which is a type of crossed-aldol condensation. researchgate.net This reaction involves the condensation of an aromatic aldehyde (which has no α-hydrogens) with a ketone.

In the synthesis of the title compound, 1-(2,4,6-trimethylphenyl)ethanone (2,4,6-trimethylacetophenone) is treated with benzaldehyde (B42025) in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. researchgate.net

The mechanism proceeds as follows:

Enolate Formation: The base abstracts an acidic α-hydrogen from 1-(2,4,6-trimethylphenyl)ethanone to form a nucleophilic enolate.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of benzaldehyde.

Dehydration: The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to yield the highly conjugated and stable α,β-unsaturated ketone product, this compound.

The steric hindrance from the ortho-methyl groups on the 2,4,6-trimethylphenyl ring does not prevent the α-hydrogens from being abstracted to form the necessary enolate for the condensation to occur.

Cycloaddition Reactions

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct, with a net reduction in bond multiplicity. wikipedia.org The double bond in this compound, activated by the adjacent carbonyl group, can participate in several types of cycloaddition reactions, acting as a 2π-electron component.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a substituted alkene, known as the dienophile, to form a cyclohexene (B86901) derivative. wikipedia.orgmasterorganicchemistry.com Due to the electron-withdrawing nature of the carbonyl group, the double bond in this compound is electron-deficient, making it a suitable dienophile for reactions with electron-rich dienes in a normal-demand Diels-Alder reaction. wikipedia.orgyoutube.com

When reacting with an unsymmetrical diene, the regioselectivity of the reaction is governed by the electronic effects of the substituents on both the diene and the dienophile. The reaction typically favors the formation of the "ortho" or "para" isomers. For this compound, the major product would be predicted based on the alignment of molecular orbitals that maximizes favorable electronic interactions in the transition state. The stereoselectivity of the reaction favors the endo product due to secondary orbital interactions, especially with cyclic dienes. youtube.commasterorganicchemistry.com

| Component | Role | Key Features | Reference |

|---|---|---|---|

| This compound | Dienophile | Electron-deficient alkene due to the conjugated carbonyl group. | wikipedia.org |

| Conjugated Diene (e.g., 1,3-Butadiene) | Diene | Must be able to adopt an s-cis conformation. Electron-donating groups on the diene accelerate the reaction. | masterorganicchemistry.com |

| Transition State | Concerted | A concerted, pericyclic mechanism where bonds are formed and broken simultaneously. | wikipedia.org |

| Product | Cyclohexene derivative | Formation of a six-membered ring with predictable regio- and stereochemistry. | masterorganicchemistry.com |

Enones can undergo [2+2] cycloaddition reactions with alkenes to form cyclobutane (B1203170) rings, typically under photochemical conditions. wikipedia.org Thermal [2+2] cycloadditions are generally symmetry-forbidden, but photochemical reactions are allowed. youtube.com The reaction of this compound with another alkene would proceed via a triplet diradical intermediate. wikipedia.org

The mechanism involves:

Photoexcitation: The enone absorbs UV light, promoting an electron to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state.

Exciplex and Intermediate Formation: The excited triplet enone forms an exciplex with a ground-state alkene, leading to the formation of a 1,4-diradical intermediate.

Ring Closure: Spin inversion allows the diradical to close, forming the cyclobutane ring.

This reaction can occur intermolecularly, for example, leading to the dimerization of the chalcone, or with a different alkene. The regioselectivity ("head-to-head" vs. "head-to-tail") and stereoselectivity of the cycloaddition are dependent on the stability of the intermediate diradicals and steric factors. researchgate.net

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. thieme.dersc.org The electron-deficient alkene of chalcones like this compound makes them excellent dipolarophiles for reactions with 1,3-dipoles such as azomethine ylides. nih.gov

Azomethine ylides are unstable intermediates that can be generated in situ, for example, by the thermal ring-opening of aziridines or by the condensation of an α-amino acid with an aldehyde or ketone. nih.govmsu.edu The reaction of an azomethine ylide with the chalcone proceeds in a concerted fashion to yield highly substituted pyrrolidine (B122466) rings, which are common structural motifs in biologically active compounds. thieme.denih.gov

The reaction is highly stereospecific. The stereochemistry of the starting alkene is retained in the product, and the reaction can generate multiple new stereocenters with high diastereoselectivity. nih.gov The bulky 2,4,6-trimethylphenyl group on the chalcone can influence the facial selectivity of the dipole's approach, potentially leading to high stereocontrol in the formation of the pyrrolidine ring.

Catalytic Transformations Involving this compound and its Structural Analogs

N-Heterocyclic carbenes (NHCs) derived from structural analogs of this compound have become indispensable in modern catalysis. Their strong σ-donating properties and the steric bulk provided by the 2,4,6-trimethylphenyl (mesityl) groups make them highly effective ligands for a variety of transition metals, enhancing catalyst stability and activity.

1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride, commonly known as IMes·HCl, is a crucial air-stable precursor to the widely used IMes N-heterocyclic carbene ligand. beilstein-journals.orgguidechem.com Its synthesis has been the subject of considerable research to develop reliable and high-yielding procedures. beilstein-journals.org

Initial one-pot synthesis methods were often plagued by the formation of impure, dark-colored materials, leading to low yields. nih.gov More refined and dependable protocols have since been established. A common and effective strategy involves a two-step process. First, the condensation of glyoxal (B1671930) with two equivalents of 2,4,6-trimethylaniline (B148799) (mesitylamine) produces the corresponding diimine, N,N'-dimesitylethanediimine. wikipedia.orgrsc.org Subsequently, this diimine intermediate is reacted with paraformaldehyde and a source of hydrochloric acid to form the imidazolium (B1220033) ring. rsc.org

One optimized procedure utilizes chlorotrimethylsilane (B32843) (TMSCl) as a convenient source for the chloride counterion and paraformaldehyde in ethyl acetate. This method has been shown to produce IMes·HCl in good yields (around 69-78%). beilstein-journals.orgrsc.org The choice of solvent and reactant concentration are critical parameters for achieving high purity and yield. beilstein-journals.org An alternative approach involves the reaction of the diimine with chloromethyl ethyl ether in tetrahydrofuran. chemicalbook.com

These synthetic advancements have made IMes·HCl readily accessible, facilitating its widespread use in generating the active IMes carbene for various catalytic applications. beilstein-journals.orgnih.gov The imidazolium salt is typically deprotonated in situ using a suitable base to generate the free carbene, which then coordinates to a metal center. researchgate.net

Table 1: Selected Synthetic Protocols for IMes·HCl

| Starting Materials | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| N,N'-Dimesitylethanediimine, Paraformaldehyde | Chlorotrimethylsilane (TMSCl) | Ethyl Acetate | 69% | beilstein-journals.org |

| N,N'-Dimesitylethanediimine, Paraformaldehyde | 4M HCl in Dioxane | Tetrahydrofuran (THF) | 78% | rsc.org |

1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene (IMes) is a prominent member of the N-heterocyclic carbene (NHC) family of ligands. nih.gov Often referred to as "phosphine mimics," NHCs like IMes have emerged as powerful alternatives to traditional phosphine (B1218219) ligands in homogeneous catalysis. acs.org The IMes ligand is a white solid that is typically generated in situ from its corresponding imidazolium salt precursor, IMes·HCl, for immediate use in complexation with a metal. wikipedia.org

The electronic and steric properties of IMes are key to its success. It functions as a strong σ-donor and a relatively weak π-acceptor, which allows it to form robust bonds with transition metal centers. nih.gov This strong coordination enhances the stability of the resulting metal complexes. The two bulky mesityl groups attached to the nitrogen atoms provide significant steric hindrance around the metal center. This steric bulk is crucial for promoting reductive elimination steps in catalytic cycles and can prevent catalyst deactivation pathways, such as the formation of inactive dimer species. wikipedia.org The presence of these ortho-substituents on the aryl rings is considered a requisite for obtaining efficient catalysts.

Compared to its saturated analog, SIMes (1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene), the unsaturated IMes is a slightly weaker electron donor. acs.org However, its modular nature allows for systematic tuning of electronic and steric properties to suit specific catalytic applications. nih.gov The stability and strong donor characteristics of the IMes ligand have led to its incorporation in a vast array of catalytic systems, significantly impacting fields like cross-coupling and olefin metathesis. nih.govchemicalbook.com

The IMes ligand has proven to be highly effective in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which forms carbon-carbon bonds between organoboron compounds and organic halides. chemicalbook.comchemicalbook.comresearchgate.net The use of NHC ligands like IMes is especially advantageous for the coupling of challenging substrates, such as less reactive aryl chlorides. chemicalbook.comresearchgate.net

In these reactions, the IMes ligand is typically generated in situ from its IMes·HCl precursor by a base. It then coordinates to a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, to form the active catalytic species. researchgate.net The resulting Pd-IMes complex facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. musechem.comlibretexts.org The strong electron-donating nature of the IMes ligand promotes the initial, often rate-limiting, oxidative addition of the aryl halide to the Pd(0) center. wikipedia.org

The Pd(OAc)₂/IMes·HCl system, in the presence of a base like cesium carbonate (Cs₂CO₃), demonstrates very high activity for the coupling of both electron-rich and electron-neutral aryl chlorides with arylboronic acids. researchgate.net Mechanistic studies suggest that the active catalytic species is a palladium center bearing a single IMes ligand. researchgate.net The development of these Pd/NHC systems has expanded the scope and utility of the Suzuki-Miyaura reaction, enabling the synthesis of complex molecules like biphenyls and polyolefins, which are important in pharmaceuticals and materials science. guidechem.comwikipedia.org

The IMes ligand is a cornerstone in the development of modern ruthenium-based olefin metathesis catalysts, famously known as Grubbs catalysts. acs.org The replacement of a phosphine ligand with an NHC ligand like IMes in early ruthenium catalysts led to a new generation of catalysts with significantly enhanced activity, stability, and functional group tolerance. acs.orgmdpi.com

These second-generation Grubbs-type catalysts, which feature an IMes ligand, are highly effective in a variety of olefin metathesis transformations, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). chemicalbook.comacs.orgmdpi.com RCM, in particular, is a powerful method for synthesizing a wide range of unsaturated cyclic compounds, from 5-membered to 30-membered rings. organic-chemistry.orgwikipedia.org

The synthesis of these highly active catalysts, such as RuCl₂(CHR')(IMes)(PR₃), can be achieved through a straightforward "one-pot" ligand exchange reaction from their phosphine analogues (e.g., RuCl₂(CHR')(PR₃)₂) by reacting them with IMes·HCl and a base. acs.org The IMes ligand's strong bond to the ruthenium center and its steric bulk contribute to the catalyst's high thermal stability and activity. acs.org For instance, ruthenium complexes bearing the IMes ligand have shown high efficiency in the RCM of substrates like diethyl diallylmalonate. The success of IMes in this field has established it as a benchmark ligand for olefin metathesis catalysis.

The IMes ligand has also been successfully incorporated into ruthenium complexes for the catalytic hydrogenation of alkenes. acs.orgresearchgate.net The replacement of phosphine ligands with IMes can lead to catalysts with enhanced thermal stability and, in some cases, improved activity, particularly at elevated temperatures. acs.org

A notable example is the ruthenium-hydride complex HRu(CO)Cl(PCy₃)(IMes), which is prepared by the substitution of one tricyclohexylphosphine (B42057) (PCy₃) ligand in HRu(CO)Cl(PCy₃)₂ with an IMes ligand. acs.orgacs.org This mixed-ligand complex is an active catalyst for the hydrogenation of alkenes. acs.org

While at ambient temperature, the catalytic activity of the IMes-containing complex may be lower than its bis-phosphine analog, its performance significantly improves at higher temperatures. acs.org For the hydrogenation of 1-hexene, the turnover number (TON) of HRu(CO)Cl(PCy₃)(IMes) increased dramatically with temperature, reaching a TON as high as 24,000 h⁻¹ at 100 °C under 4 atm of hydrogen. acs.orgacs.org The addition of a cocatalyst like HBF₄·OEt₂ can further enhance the catalytic activity, presumably by facilitating the formation of a more active 14-electron catalytic species. acs.org This demonstrates the utility of the IMes ligand in creating robust catalysts for reduction reactions under demanding conditions.

Table 2: Performance of Ruthenium Catalysts in 1-Hexene Hydrogenation

| Catalyst | Temperature (°C) | Turnover Number (TON, h⁻¹) | Reference |

|---|---|---|---|

| HRu(CO)Cl(PCy₃)₂ | Ambient | 12,000 | acs.org |

| HRu(CO)Cl(PCy₃)(IMes) | Ambient | 3,000 | acs.org |

| HRu(CO)Cl(PCy₃)₂ | 50 | 15,200 | acs.org |

| HRu(CO)Cl(PCy₃)(IMes) | 50 | 12,600 | acs.org |

Table of Compounds

| Compound Name | Abbreviation / Trivial Name |

|---|---|

| This compound | - |

| 1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride | IMes·HCl |

| 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene | IMes |

| Chlorotrimethylsilane | TMSCl |

| N,N'-Bis(2,4,6-trimethylphenyl)ethane-1,2-diimine | N,N'-dimesitylethanediimine |

| 2,4,6-Trimethylaniline | Mesitylamine |

| Palladium(II) acetate | Pd(OAc)₂ |

| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ |

| Cesium carbonate | Cs₂CO₃ |

| 1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene | SIMes |

| Tricyclohexylphosphine | PCy₃ |

Other Metal-Catalyzed Processes

Copper-catalyzed cyclization reactions encompass a broad range of transformations that are instrumental in the synthesis of heterocyclic and carbocyclic compounds. These reactions often proceed through mechanisms involving oxidative addition, carbocupration, or radical pathways.

A literature search did not yield any studies on copper-catalyzed cyclization reactions directly involving This compound . The reactivity of the enone moiety in this substrate could potentially be harnessed in intramolecular or intermolecular cyclization processes, for example, in Michael-initiated ring-closure reactions or in cycloaddition-type transformations. However, no such specific applications have been reported.

Rhodium(II) catalysts are particularly well-known for their ability to catalyze reactions involving diazo compounds, leading to the formation of carbenoid intermediates. These reactive species can then participate in a variety of transformations, including formal cycloaddition reactions.

No research has been found that details the involvement of This compound in rhodium(II)-catalyzed formal cycloadditions. In a hypothetical scenario, the electron-deficient alkene of the enone system could act as a dipolarophile or a dienophile in cycloadditions with rhodium-generated dipoles or dienes. The electronic and steric properties of the mesityl group would be expected to influence the feasibility and outcome of such reactions.

The Markovnikov-type hydration of terminal alkynes is a classic organic reaction that converts alkynes into methyl ketones. chadsprep.com This transformation is typically catalyzed by mercury(II) salts in the presence of aqueous acid. The reaction proceeds via an enol intermediate which tautomerizes to the more stable keto form, with the oxygen atom adding to the more substituted carbon of the alkyne, in accordance with Markovnikov's rule.

There is no documented role for This compound in the context of Markovnikov-type hydration of terminal alkynes. This compound does not fit the substrate profile for this reaction, and there is no indication in the literature of it being used as a catalyst or additive.

Polymerization and Macromolecular Chemistry

The vinyl group of This compound suggests its potential as a monomer for polymerization. However, a thorough review of the literature on polymer chemistry did not reveal any studies on the homopolymerization or copolymerization of this specific compound.

Compounds with similar structural motifs, such as those containing a trimethylbenzoyl group, have been investigated as photoinitiators in radical polymerization. nih.gov For instance, lithium phenyl-2,4,6-trimethylbenzoylphosphinate is a known water-soluble photoinitiator. nih.gov While this suggests that the trimethylphenyl moiety can be a component of molecules involved in polymerization, it does not provide information on the polymerization behavior of This compound itself. The steric hindrance imposed by the mesityl group might significantly impact the polymerizability of the vinyl group.

Photoinitiation Mechanisms in Polymerization Processes

The photoinitiation activity of this compound is centered on the 2,4,6-trimethylbenzoyl chromophore. This structural motif is characteristic of a class of compounds known as Type I or cleavage photoinitiators. Upon absorption of ultraviolet (UV) light, these molecules undergo a homolytic cleavage of the bond adjacent to the carbonyl group, a process known as α-cleavage or Norrish Type I reaction.

In the case of this compound, exposure to UV radiation excites the molecule, leading to the cleavage of the carbon-carbon bond between the carbonyl group and the vinyl group. This fragmentation generates two distinct radical species: a highly reactive 2,4,6-trimethylbenzoyl radical and a propenoyl (acryloyl) radical.

Reaction Scheme: α-Cleavage of this compound

Both of these generated radicals are capable of initiating free-radical polymerization by attacking the double bond of monomer units (e.g., acrylates, methacrylates). The 2,4,6-trimethylbenzoyl radical is a well-studied initiating species, known for its high reactivity and efficiency. This mechanism is analogous to that of other commercially significant Type I photoinitiators that share the same core structure, such as 2,4,6-trimethylbenzoyldiphenylphosphine oxide (TPO) and phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO). rsc.org These related compounds are known to generate 2,4,6-trimethylbenzoyl radicals upon photolysis, which are highly effective in starting the polymerization of acrylate-based resins. rsc.orgacs.org

The efficiency of photoinitiation is dependent on factors such as the wavelength and intensity of the light source, as well as the concentration of the photoinitiator. The 2,4,6-trimethylbenzoyl moiety provides good absorption in the near-UV region of the electromagnetic spectrum, making it suitable for standard UV curing applications.

Incorporation into Polymeric Architectures

A key feature of this compound is its ability to be chemically integrated into the structure of the polymer it helps to create. This is made possible by the presence of the acryloyl group, which contains a reactive carbon-carbon double bond.

This dual functionality allows for two primary pathways of incorporation:

Initiation and Copolymerization: After the initial α-cleavage, the 2,4,6-trimethylbenzoyl radical initiates a new polymer chain. The unreacted photoinitiator molecules, or the propenoyl radical fragment, can then act as monomers and be incorporated into a growing polymer chain through their own acryloyl double bond.

Pendant Group Incorporation: An initiating radical (either from another photoinitiator molecule or the 2,4,6-trimethylbenzoyl radical itself) can attack the double bond of the acryloyl group of an intact this compound molecule. This adds the photoinitiator molecule to the polymer chain as a pendant group, with the photolabile benzoyl group still intact. This pendant group can subsequently undergo photocleavage upon further UV exposure, creating a new radical site directly on the polymer backbone. This can lead to branching or cross-linking, forming a polymer network structure.

The covalent bonding of the photoinitiator into the polymer matrix is a significant advantage in many applications. researchgate.net It effectively immobilizes the initiator and its photolysis byproducts, which can reduce the migration of small molecules out of the cured polymer. This is particularly important in applications such as food packaging, biomedical devices, and dental resins, where leachable compounds are a concern. mdpi.com

The general principle of using polymerizable photoinitiators to create specific macromolecular architectures is well-established. By covalently binding the initiating functionality to the polymer backbone, materials with unique properties, such as surface-grafted polymers or structured hydrogels, can be designed.

Table of Research Findings on Related Photoinitiators

| Photoinitiator Class | Key Radical(s) Generated | Polymerization Application | Key Findings |

| Acylphosphine Oxides (e.g., TPO, BAPO) | 2,4,6-Trimethylbenzoyl radical, Phosphinoyl radical | Dental composites, 3D printing, Clear coatings | High reactivity, good photobleaching, effective for visible light curing. rsc.orgacs.org |

| Water-Soluble Acylphosphinates (e.g., LAP) | 2,4,6-Trimethylbenzoyl radical, Phenylphosphinate radical anion | Hydrogel formation for cell encapsulation, biomedical applications | Good water solubility, efficient polymerization in aqueous systems with visible light. researchgate.netnih.gov |

| Vinyl Ketones (e.g., Phenyl vinyl ketone) | Norrish Type I & II cleavage products | Controlled radical polymerization (RAFT) | Can act as both monomer and photoinitiator; polymers are often photodegradable. nih.govresearchgate.net |

Advanced Characterization and Structural Analysis in Chemical Research

Spectroscopic Methodologies for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for the detailed characterization of molecular structures. High-resolution NMR provides insights into the electronic environment of atoms, while X-ray diffraction reveals the precise three-dimensional arrangement of atoms in the solid state.

High-Resolution Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for confirming the structural integrity and elucidating the conformational and configurational details of 1-(2,4,6-Trimethylphenyl)prop-2-en-1-one in solution. The chemical shifts (δ), multiplicities (singlet, doublet, etc.), and coupling constants (J) of the protons provide a detailed map of the molecular structure.

In a study that synthesized and characterized this compound, ¹H NMR was used to confirm its structure. tandfonline.com While the detailed spectral data is not publicly available, a representative analysis for a chalcone (B49325) of this type would typically show distinct signals for the vinyl protons of the prop-2-en-1-one bridge. The large coupling constant between these protons would confirm the (E)-configuration of the double bond. Signals corresponding to the protons on the phenyl ring would appear in the aromatic region, while the protons of the three methyl groups on the trimethylphenyl ring would appear as distinct singlets in the upfield region of the spectrum.

Table 1: Representative ¹H NMR Data Interpretation This table is a generalized representation based on typical chalcone structures, as specific experimental data for this compound is not available.

| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |

|---|---|---|---|

| Vinyl Protons | ~7.0 - 8.0 | Doublet, Doublet | Protons on C=C double bond |

| Phenyl Protons | ~7.3 - 7.8 | Multiplet | Protons on the unsubstituted phenyl ring |

| Trimethylphenyl Proton | ~6.8 - 7.0 | Singlet | Aromatic proton on the trimethylphenyl ring |

Single-crystal X-ray diffraction is the definitive method for determining the precise solid-state structure of a crystalline compound. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, which define the molecule's conformation and its arrangement within the crystal lattice. A study has confirmed the structural characterization of (E)-1-phenyl-3-[(2,4,6-trimethylphenyl)]prop-2-en-1-one using this method. tandfonline.com

Non-covalent interactions are key to understanding how molecules assemble in the solid state. In the crystal structure of this compound, several types of intermolecular interactions are anticipated.

C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between carbon-hydrogen donors (from the aromatic rings or methyl groups) and the oxygen atom of the carbonyl group. These interactions, though weaker than conventional O-H···O bonds, play a significant role in stabilizing the crystal packing. researchgate.net

π···π Stacking: The presence of two aromatic rings allows for π···π stacking interactions, where the electron clouds of adjacent rings interact attractively. The abstract of a key study on this compound explicitly confirms that π···π stacking interactions are well observed in its crystal structure. tandfonline.com These interactions are a major driving force in the self-assembly of aromatic molecules.

Table 2: Summary of Crystallographic Analysis Parameters This table outlines the typical parameters obtained from a single-crystal X-ray diffraction study. The specific values for the target compound require access to its detailed crystallographic data.

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Dihedral Angle | The angle between the planes of the phenyl and trimethylphenyl rings. |

X-ray Diffraction Analysis for Solid-State Structure Determination

Auxiliary Analytical Techniques for Compositional and Purity Verification in Research Studies

Beyond primary spectroscopic methods, other analytical techniques are crucial for verifying the elemental composition and purity of a synthesized compound like this compound.

Elemental Analysis: This technique determines the mass percentages of carbon, hydrogen, and other elements in the compound. The experimental values are compared against the calculated theoretical values based on the molecular formula (C₁₈H₁₈O) to confirm its elemental composition. This method was utilized in the characterization of the title compound. tandfonline.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this chalcone, a strong absorption band corresponding to the C=O (carbonyl) stretching vibration would be expected, typically in the range of 1650-1685 cm⁻¹. nih.gov Another characteristic peak would be the C=C stretching of the alkene group. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of the compound, allowing for the confirmation of its molecular formula.

These auxiliary methods, when used in conjunction with NMR and X-ray diffraction, provide a complete and unambiguous characterization of the compound, ensuring its identity and purity for further research. jetir.orgnih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculation Approaches

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular structures, properties, and reaction mechanisms. For a molecule like 1-(2,4,6-Trimethylphenyl)prop-2-en-1-one, these methods can elucidate the influence of the bulky and electron-donating trimethylphenyl group on the reactivity of the α,β-unsaturated ketone system.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the electronic structure and properties of medium-sized organic molecules like chalcones.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, a key structural feature is the dihedral angle between the 2,4,6-trimethylphenyl ring and the propenone moiety. This angle is influenced by the steric hindrance imposed by the ortho-methyl groups. In a related compound, (E)-2-(2,4,6-trimethylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one, the trimethylphenyl ring is significantly twisted out of the plane of the enone system, which is a common feature in chalcones with ortho-substituents. nih.gov This twisting can impact the extent of π-conjugation across the molecule. For a similar chalcone (B49325), 1-(2-Fluorophenyl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, the dihedral angle between the two aromatic rings is reported to be 32.29 (8)°. nih.gov

Once the geometry is optimized, a wealth of information about the electronic structure can be obtained. This includes the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential (MEP). The MEP map is particularly useful for identifying the electron-rich and electron-poor regions of a molecule, which in turn predicts sites for nucleophilic and electrophilic attack. In chalcones, the oxygen atom of the carbonyl group typically represents a region of high negative potential, while the β-carbon of the enone system is an electrophilic site. researchgate.net

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. cumhuriyet.edu.tr For substituted chalcones, the HOMO-LUMO gap is typically in the range of 3.0 to 4.0 eV. cumhuriyet.edu.trjcchems.com The electronic properties, including the HOMO-LUMO gap, can be tuned by the substituents on the aromatic rings. um.edu.my

Table 1: Representative Calculated Electronic Properties of Substituted Chalcones

| Chalcone Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Nitro-substituted chalcone | -6.5267 | -3.3345 | 3.192 |

| Cyano-substituted chalcone | -6.4880 | -3.0518 | 3.436 |

This table is interactive. You can sort and filter the data.

Note: The data in this table is for illustrative purposes based on published research on different chalcone derivatives and not specific to this compound. um.edu.my

Energy Decomposition Analysis (EDA) is a computational technique used to dissect the interaction energy between molecular fragments into physically meaningful components, such as electrostatic, Pauli repulsion, orbital, and dispersion contributions. researchgate.net This method provides deep insights into the nature of chemical bonds and intermolecular interactions.

EDA can also be employed to investigate the nature of metal-ligand bonding in complexes involving chalcones. researchgate.net Chalcones can act as ligands, coordinating to metal centers through the carbonyl oxygen and potentially the α,β-double bond. An EDA would reveal the relative importance of electrostatic attraction and covalent (orbital) interactions in the metal-chalcone bond. nih.gov

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity. It posits that the changes in electron density along a reaction pathway are the driving force of a chemical reaction, rather than molecular orbital interactions as described by frontier molecular orbital theory. nih.gov MEDT has been successfully applied to a wide range of organic reactions, including cycloadditions and Michael additions.

The α,β-unsaturated ketone moiety in this compound is susceptible to nucleophilic attack, particularly via a Michael addition reaction. MEDT can be used to analyze the mechanism of such reactions. By examining the changes in the topology of the electron localization function (ELF) along the reaction coordinate, one can characterize the bond formation processes in detail. This approach can distinguish between concerted and stepwise mechanisms and can quantify the extent of charge transfer between the nucleophile and the chalcone. The reactivity of chalcones in Michael additions has been the subject of numerous synthetic studies. chemrevlett.comedu.krdresearchgate.net

Density Functional Theory (DFT) Applications

Quantitative Structure-Property Relationship (QSPR) Methodologies

Quantitative Structure-Property Relationship (QSPR) and its counterpart for biological activity, Quantitative Structure-Activity Relationship (QSAR), are computational methods that aim to correlate the chemical structure of a series of compounds with their physical, chemical, or biological properties. nih.gov These models are typically developed using statistical methods and a set of calculated molecular descriptors.

The development of a robust QSPR model involves several key steps, including the selection of a suitable set of molecular descriptors, the use of statistical methods to build the model, and rigorous validation of the model's predictive power. Chemometric tools play a crucial role in this process.

For a series of chalcone derivatives, a wide range of molecular descriptors can be calculated, including constitutional, topological, geometrical, electrostatic, and quantum chemical descriptors. nih.gov These descriptors encode different aspects of the molecular structure. For example, topological indices describe the connectivity of atoms, while quantum chemical descriptors such as HOMO and LUMO energies relate to the electronic properties. researchgate.net

Various chemometric methods can be employed to build the QSPR model. Multiple Linear Regression (MLR) is a common starting point, but more advanced techniques like Partial Least Squares (PLS) regression are often preferred, especially when dealing with a large number of descriptors that may be inter-correlated. conicet.gov.ar Machine learning methods, such as Support Vector Machines (SVM) and Random Forest (RF), have also been successfully applied to develop highly predictive QSAR models for chalcones. nih.gov

The quality of a QSPR model is assessed through various validation metrics, including the squared correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and the predictive R² for an external test set. nih.gov A well-validated QSPR model can be used to predict the properties of new, unsynthesized compounds, thereby guiding experimental efforts. QSAR studies on chalcones have been instrumental in the design of new derivatives with enhanced biological activities, such as antimicrobial and anticancer properties. ijpsr.comnih.gov

Prediction of Chemical Reactivity and Molecular Properties

A thorough search of scientific databases and computational chemistry literature did not yield specific studies detailing the prediction of chemical reactivity and molecular properties for this compound. Investigations employing Density Functional Theory (DFT) or other quantum mechanical methods to calculate descriptors such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, molecular electrostatic potential (MEP) maps, and global reactivity descriptors (e.g., electronegativity, chemical hardness, and electrophilicity index) for this specific molecule have not been published.

Such computational studies are crucial for understanding a molecule's kinetic stability, its reactivity towards nucleophilic and electrophilic attack, and its potential interactions with biological targets. However, for this compound, these specific data points remain uncharacterized in the available scientific literature.

Table 1: Predicted Chemical Reactivity and Molecular Properties for this compound

| Parameter | Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | Data not available in cited literature | N/A |

| LUMO Energy | Data not available in cited literature | N/A |

| HOMO-LUMO Gap (ΔE) | Data not available in cited literature | N/A |

| Dipole Moment | Data not available in cited literature | N/A |

| Electronegativity (χ) | Data not available in cited literature | N/A |

| Chemical Hardness (η) | Data not available in cited literature | N/A |

| Electrophilicity Index (ω) | Data not available in cited literature | N/A |

Molecular Dynamics and Simulation Studies for Conformational and Solvation Analysis

Similarly, there is no specific information available in the peer-reviewed literature regarding molecular dynamics (MD) and simulation studies conducted on this compound. Research in this area would typically involve simulating the molecule's behavior over time to understand its conformational landscape, including the identification of stable conformers and the energy barriers for rotation around its single bonds (e.g., the bond connecting the trimethylphenyl ring to the carbonyl group).

Furthermore, solvation analysis, which uses simulation to study the interaction of the compound with various solvents, has not been reported. These studies are vital for predicting the compound's behavior in different chemical environments, its solubility, and how the solvent might influence its conformational preferences and reactivity. The absence of such research means that the dynamic behavior and solvent interactions of this compound are yet to be computationally explored and documented.

Table 2: Summary of Molecular Dynamics and Simulation Findings for this compound

| Simulation Aspect | Key Findings | Software/Force Field |

|---|---|---|

| Conformational Analysis | Data not available in cited literature | N/A |

| Rotational Barriers | Data not available in cited literature | N/A |

| Solvation Free Energy (e.g., in water) | Data not available in cited literature | N/A |

| Radial Distribution Functions | Data not available in cited literature | N/A |

Applications and Broader Significance in Materials Science and Chemical Synthesis

Role as Versatile Synthetic Building Blocks and Intermediates for Complex Molecular Architectures

The chalcone (B49325) framework, as exemplified by 1-(2,4,6-trimethylphenyl)prop-2-en-1-one, serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules, particularly various heterocyclic compounds. researchgate.netoaji.net Organic building blocks are fundamental functionalized molecules used for the bottom-up assembly of molecular architectures. researchgate.net The reactivity of the α,β-unsaturated carbonyl group in chalcones allows them to undergo a variety of chemical transformations, making them valuable precursors. researchgate.net

Chalcones are widely used to synthesize different classes of heterocyclic compounds through condensation reactions with various binucleophilic reagents. organic-chemistry.org For instance, their reaction with reagents like urea, thiourea (B124793), or hydroxylamine (B1172632) leads to the formation of important six-membered heterocyclic systems. oaji.netorganic-chemistry.org These reactions demonstrate the utility of the chalcone scaffold as a synthon for building diverse molecular frameworks.

Below is a table summarizing examples of heterocyclic systems that can be synthesized from chalcone intermediates.

| Reagent | Resulting Heterocyclic System |

| Urea | Oxazine derivatives |

| Thiourea | Thiazine derivatives |

| Hydroxylamine Hydrochloride | Isoxazole derivatives |

This table illustrates the role of chalcones as precursors in the synthesis of various heterocyclic compounds. oaji.net

This synthetic versatility establishes chalcones as indispensable building blocks in organic chemistry for creating complex molecular structures that are often explored for various applications. researchgate.netorganic-chemistry.org

Contributions to Advanced Materials Science

The structural features of this compound and related chalcones are highly relevant to the field of materials science, contributing to the development of polymers, optical materials, and other advanced functional materials.

The 2,4,6-trimethylbenzoyl moiety is a key component in a class of highly efficient Type I photoinitiators used to trigger free-radical polymerization upon exposure to light. uece.br Compounds such as 2,4,6-trimethylbenzoyldiphenylphosphine oxide (TPO) and lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) are widely used because their chemical structure allows for unimolecular bond cleavage upon irradiation to form free radicals, which then initiate the polymerization of monomers like acrylates. uece.brresearchgate.net

LAP, a water-soluble and cytocompatible photoinitiator, is particularly valuable in biomedical applications for creating hydrogels and for 3D bioprinting. researchgate.netstackexchange.com The effectiveness of these initiators stems from the specific chemical properties endowed by the trimethylbenzoyl group. researchgate.net This demonstrates the critical role of this structural motif, present in this compound, in the advancement of polymer science and technology.

Chalcone derivatives have been extensively studied for their potential applications in optical materials, largely due to their fascinating and technologically relevant nonlinear optical (NLO) properties. nih.gov The conjugated π-electron system that extends across the two aromatic rings and the enone bridge is responsible for these characteristics. The specific arrangement of electron-donating and accepting groups on the aromatic rings can be tuned to optimize the NLO response. The investigation of crystal structures of various chalcones helps in understanding the molecular features that give rise to these properties, which are crucial for the design of new materials for optical applications. nih.govnih.gov

The field of photochromic materials, where molecules reversibly switch between two forms with different absorption spectra upon light irradiation, has also seen contributions from chalcone-based structures. alliedacademies.org The E/Z (cis/trans) isomerization around the central C=C double bond of the enone bridge is a key mechanism for the photoswitching behavior in some chalcone derivatives. alliedacademies.org This property allows them to be investigated for use in molecular switches and information storage materials. The conjugated nature of the this compound backbone suggests its potential as a component in the design of novel photochromic systems.

Inorganic and Organometallic Chemistry Applications

Beyond organic synthesis and materials, the chalcone scaffold is significant in the realm of inorganic and organometallic chemistry.

Chalcones are effective ligands in coordination chemistry due to the presence of electron-donating atoms, particularly the carbonyl oxygen. They can coordinate with a wide range of metal ions, including Fe(III), Mn(II), Co(II), Ni(II), and Cu(II), to form stable metal complexes. researchgate.netoaji.net

The coordination can occur in several modes. Chalcones can act as monodentate, bidentate, or polydentate ligands depending on the number and position of donor atoms. In many cases, particularly with ortho-hydroxy substituted chalcones, they act as bidentate ligands, forming a chelate ring with the metal ion through the carbonyl oxygen and the phenolic oxygen. oaji.net Even without a hydroxyl group, the carbonyl oxygen can participate in coordination. The mesomeric effect from the aromatic rings can increase the electron density on the carbonyl oxygen, leading to stronger metal-oxygen bonds and enhancing the stability of the resulting complex. nih.gov The steric bulk of substituents, such as the 2,4,6-trimethylphenyl group, plays a critical role in influencing the geometry and coordination number of the final metal complex.

The following table lists metal ions known to form complexes with chalcone-based ligands.

| Metal Ion | Potential Coordination Geometry |

| Fe(III) | Octahedral |

| Co(II) | Tetrahedral, Square Planar, Octahedral |

| Ni(II) | Tetrahedral, Square Planar, Octahedral |

| Cu(II) | Tetrahedral, Square Planar, Octahedral |

| Zn(II) | Tetrahedral |

This table highlights the versatility of chalcones as ligands in forming complexes with various transition metals, resulting in different coordination geometries. oaji.net

This chelating ability makes chalcones and their derivatives, including this compound, valuable components in the design of new coordination compounds and organometallic catalysts.

Heterogeneous and Homogeneous Catalysis for Chemical Transformations (non-biological industrial processes)

A detailed search of scientific and industrial literature did not yield specific examples of this compound being used as a catalyst in heterogeneous or homogeneous non-biological industrial processes. Research on this particular molecule has predominantly focused on its synthesis, chemical properties, and potential applications in other scientific fields.

Green Chemistry and Sustainable Synthesis Considerations in its Production and Utilization

The principles of green chemistry are increasingly integral to the synthesis of chemical compounds, including chalcones like this compound. The focus is on developing environmentally benign methods that are efficient in terms of atom economy, energy consumption, and waste reduction. rjpn.org

The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, which traditionally involves the use of strong acids or bases as catalysts and often employs volatile organic solvents. saudijournals.comjchemrev.com Green chemistry offers several sustainable alternatives to these conventional methods.

Eco-Friendly Catalytic Systems:

The development of reusable and non-toxic catalysts is a cornerstone of green chemistry. For chalcone synthesis, this includes:

Heterogeneous Acid and Base Catalysts: Solid catalysts such as zeolites, hydrotalcites, and functionalized silicas are being explored to replace homogeneous catalysts like sodium hydroxide (B78521) or sulfuric acid. These solid catalysts can be easily separated from the reaction mixture and recycled, minimizing waste and simplifying product purification. researchgate.net

Biocatalysts: The use of enzymes or whole microorganisms presents a highly sustainable route for chalcone synthesis. These biocatalytic processes operate under mild conditions, often in aqueous media, and exhibit high selectivity, thereby reducing the formation of byproducts. rjpn.org

Alternative Reaction Media and Conditions:

Minimizing or replacing hazardous organic solvents is another key aspect of green synthesis.

Solvent-Free Reactions: Performing reactions in the absence of a solvent, often with the aid of mechanochemistry (e.g., ball milling or grinding), can significantly reduce the environmental impact. nih.govrsc.org This approach often leads to higher yields and shorter reaction times.

Green Solvents: When a solvent is necessary, the focus shifts to environmentally friendly options such as water, ionic liquids, or deep eutectic solvents.

Energy-Efficient Synthesis Methods:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times for chalcone synthesis from hours to minutes. researchgate.net This method provides rapid and uniform heating, often leading to higher yields and cleaner reactions compared to conventional heating. nih.govresearchgate.net

Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasonic waves can also accelerate the Claisen-Schmidt condensation. The acoustic cavitation generated by ultrasound enhances mass transfer and increases the reaction rate. researchgate.net

The following table summarizes various green chemistry approaches that are applicable to the synthesis of chalcones:

| Green Chemistry Approach | Description | Advantages |

| Heterogeneous Catalysis | Use of solid acid or base catalysts (e.g., zeolites, hydrotalcites). | Easy separation and reusability of the catalyst, reduced waste. |

| Biocatalysis | Use of enzymes or whole microorganisms as catalysts. | High selectivity, mild reaction conditions, use of renewable resources. |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using mechanochemistry. | Elimination of solvent waste, often higher yields and shorter reaction times. |

| Microwave Irradiation | Use of microwave energy to heat the reaction mixture. | Rapid reaction rates, increased yields, reduced byproduct formation. |

| Ultrasonic Irradiation | Use of ultrasound to promote the reaction. | Enhanced reaction rates, improved mass transfer. |

While these green methodologies are broadly applicable to the synthesis of the chalcone class of compounds, specific research on the sustainable production of this compound would be necessary to optimize these techniques for industrial-scale manufacturing.

Q & A

Q. What are the standard synthetic methodologies for preparing 1-(2,4,6-trimethylphenyl)prop-2-en-1-one?

The compound is commonly synthesized via base-catalyzed condensation reactions . For example:

Q. Key Reaction Parameters :

| Parameter | Typical Range |

|---|---|

| Temperature | 60–80°C |

| Reaction Time | 4–12 hours (conventional) / 10–30 min (microwave) |

| Base Concentration | 10–20% (w/v) NaOH/KOH |

Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using melting point analysis or NMR.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Core Techniques :

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves absolute configuration and bond lengths. Use SHELX software (e.g., SHELXL for refinement) to analyze crystallographic data .

- NMR Spectroscopy : H and C NMR confirm substituent positions. The mesityl group (2,4,6-trimethylphenyl) shows distinct singlet peaks for methyl protons at δ 2.2–2.4 ppm .

- IR Spectroscopy : A strong carbonyl (C=O) stretch appears at ~1650–1680 cm, while conjugated C=C bonds absorb near 1600 cm .

Data Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in methyl groups) be resolved for this compound?

Common Challenges :

- Methyl group rotational disorder in the mesityl ring.

- Ambiguities in hydrogen bonding networks.

Q. Methodological Solutions :

- Use SHELXL’s PART指令 to model disorder, refining occupancy ratios and thermal parameters .

- Validate hydrogen bonds via graph-set analysis (e.g., Etter’s rules) to identify recurring motifs (e.g., R(8) rings) .

- Compare with analogous structures (e.g., chalcone derivatives in ) to identify trends in packing efficiency.

Q. What computational strategies are effective for predicting the compound’s reactivity and electronic properties?

Recommended Workflow :

DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) basis sets. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

Molecular Dynamics (MD) Simulations : Study solvation effects in polar solvents (e.g., DMSO) to model reaction pathways.

Docking Studies : If bioactivity is explored, dock the compound into target proteins (e.g., tubulin) using AutoDock Vina to hypothesize binding modes .

Validation : Cross-correlate computed dipole moments/polarizabilities with experimental dielectric constant measurements.

Q. How can researchers design experiments to assess the compound’s biological activity, and what controls are critical?

Experimental Design :

- Antimicrobial Assays : Use microdilution methods (e.g., MIC determination against S. aureus). Include positive controls (e.g., ciprofloxacin) and solvent controls (e.g., DMSO) .

- Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., MCF-7). Normalize viability data against untreated cells and validate via flow cytometry for apoptosis .

Q. Key Considerations :

Q. What advanced spectroscopic methods can resolve ambiguities in tautomeric or conformational equilibria?

- Dynamic NMR : Monitor temperature-dependent shifts to identify slow-exchange conformers (e.g., keto-enol tautomerism) .

- Time-Resolved IR Spectroscopy : Track carbonyl stretching frequency changes under UV irradiation to study photochemical stability.

- Solid-State NMR : Compare with SC-XRD data to correlate crystalline packing effects with electronic environments .

Q. How does the mesityl group influence the compound’s photophysical properties?

Mechanistic Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.